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Cat. No.: B2855713 Get Quote

Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Dieses Dokument beschreibt detaillierte Protokolle und Anwendungsbeispiele für die

chemische Derivatisierung von 3-Methoxyisothiazol-4-carbonitril. Diese Verbindung dient als

vielseitiges Ausgangsmaterial für die Synthese einer Reihe von substituierten Isothiazol-

Derivaten. Solche Derivate sind von potenziellem Interesse für die pharmazeutische

Forschung, insbesondere bei der Entwicklung von antiviralen Wirkstoffen und Kinase-

Inhibitoren, wie Studien an analogen Isothiazol- und Thiazolstrukturen nahelegen.[1][2][3][4]

Die hier vorgestellten Protokolle basieren auf etablierten chemischen Umwandlungen, die für

Isothiazole und verwandte heterozyklische Systeme beschrieben wurden. Sie umfassen die

nukleophile Substitution der Methoxygruppe sowie die Umwandlung der Nitrilgruppe in eine

Carboxamid- oder Carbonsäurefunktion.

Nukleophile aromatische Substitution der
Methoxygruppe
Die Methoxygruppe an der C3-Position des Isothiazolrings kann durch verschiedene

Nukleophile ersetzt werden, um eine Reihe von 3-substituierten Isothiazol-4-carbonitrilen zu

erhalten. Besonders die Einführung von Aminogruppen ist von Interesse, da 3-Aminoisothiazol-

Strukturen in biologisch aktiven Molekülen vorkommen.
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Experimentelles Protokoll: Synthese von 3-Amino-
isothiazol-4-carbonitril-Derivaten
Dieses Protokoll beschreibt die Umsetzung von 3-Methoxyisothiazol-4-carbonitril mit einem

primären oder sekundären Amin.

Materialien:

3-Methoxyisothiazol-4-carbonitril

Ausgewähltes primäres oder sekundäres Amin (z. B. Morpholin, Piperidin, Anilin)

Lösungsmittel (z. B. Ethanol, Dimethylformamid (DMF))

Optional: Base (z. B. Kaliumcarbonat, Triethylamin)

Reaktionsgefäß mit Rückflusskühler und Magnetrührer

Heizquelle (z. B. Heizplatte)

Ausrüstung zur Dünnschichtchromatographie (DC) zur Reaktionsverfolgung

Ausrüstung zur Aufreinigung (z. B. Rotationsverdampfer, Säulenchromatographie)

Durchführung:

In einem geeigneten Reaktionsgefäß werden 1,0 Äquivalent 3-Methoxyisothiazol-4-

carbonitril in einem geeigneten Lösungsmittel (z. B. 10 mL Ethanol pro 1 mmol Substrat)

gelöst.

Es werden 1,2 Äquivalente des ausgewählten Amins zu der Lösung gegeben.

Optional kann eine Base (1,5 Äquivalente) hinzugefügt werden, um die Reaktion zu

beschleunigen.

Die Reaktionsmischung wird unter Rühren zum Rückfluss erhitzt.

Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie verfolgt.
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Nach vollständigem Umsatz (typischerweise 4-12 Stunden) wird die Reaktion abgekühlt.

Das Lösungsmittel wird unter reduziertem Druck entfernt.

Der Rückstand wird in einem geeigneten organischen Lösungsmittel (z. B. Ethylacetat)

aufgenommen und mit Wasser oder einer gesättigten Natriumchloridlösung gewaschen.

Die organische Phase wird über Natriumsulfat getrocknet, filtriert und das Lösungsmittel

erneut unter reduziertem Druck entfernt.

Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel aufgereinigt, um das

gewünschte 3-Amino-isothiazol-4-carbonitril-Derivat zu erhalten.

Illustrative Quantitative Daten
Die folgende Tabelle zeigt beispielhafte, zu erwartende Ergebnisse für die Synthese

verschiedener 3-Amino-isothiazol-4-carbonitril-Derivate.

Nukleophil
(Amin)

Lösungsmittel
Reaktionstemp
eratur (°C)

Reaktionszeit
(h)

Erwartete
Ausbeute (%)

Morpholin Ethanol 80 6 75-85

Piperidin Ethanol 80 8 70-80

Anilin DMF 100 12 60-70

Benzylamin Ethanol 80 10 65-75

Workflow der nukleophilen Substitution

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2855713?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow: Nukleophile Substitution
3-Methoxyisothiazol-4-carbonitril

+ Amin in Lösungsmittel

Rückfluss erhitzen

Heizen

Reaktionsverfolgung (DC)

ProbenentnahmeUnvollständig

Aufarbeitung
(Extraktion, Waschen)

Vollständig

Aufreinigung
(Säulenchromatographie)

Produkt:
3-Amino-isothiazol-4-carbonitril-Derivat

Click to download full resolution via product page

Abbildung 1: Schematischer Ablauf der Synthese von 3-Amino-isothiazol-4-carbonitril-

Derivaten.

Umwandlung der Nitrilgruppe
Die Nitrilgruppe am C4-Kohlenstoff ist ein weiterer Angriffspunkt für die Derivatisierung. Sie

kann zu einer Carboxamid- oder einer Carbonsäuregruppe hydrolysiert werden. Diese

funktionellen Gruppen sind in vielen pharmazeutischen Wirkstoffen von zentraler Bedeutung.
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Experimentelles Protokoll: Hydrolyse des Nitrils zu 3-
Methoxyisothiazol-4-carboxamid
Dieses Protokoll beschreibt die partielle Hydrolyse der Nitrilgruppe unter sauren Bedingungen.

Materialien:

3-Methoxyisothiazol-4-carbonitril

Konzentrierte Schwefelsäure (H₂SO₄)

Eiswasser

Ausrüstung zur pH-Messung

Reaktionsgefäß mit Rührer und Kühlmöglichkeit (Eisbad)

Ausrüstung zur Filtration

Durchführung:

In einem Becherglas wird 1,0 Äquivalent 3-Methoxyisothiazol-4-carbonitril vorgelegt.

Unter Kühlung in einem Eisbad werden langsam 5,0 Äquivalente konzentrierte

Schwefelsäure zugegeben. Die Temperatur sollte 20 °C nicht überschreiten.

Die Mischung wird bei Raumtemperatur für 24-48 Stunden gerührt.

Der Reaktionsfortschritt kann durch Entnahme einer kleinen Probe, deren vorsichtige

Neutralisierung und anschließende Analyse (z. B. mittels DC oder LC-MS) verfolgt werden.

Nach vollständigem Umsatz wird die Reaktionsmischung vorsichtig auf Eiswasser gegossen.

Der ausgefallene Feststoff wird durch Filtration gesammelt.

Der Feststoff wird gründlich mit kaltem Wasser gewaschen, bis das Filtrat einen neutralen

pH-Wert aufweist.
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Das Produkt, 3-Methoxyisothiazol-4-carboxamid, wird an der Luft oder im Vakuum

getrocknet.

Illustrative Quantitative Daten
Ausgangsmate
rial

Reagenz
Reaktionstemp
eratur (°C)

Reaktionszeit
(h)

Erwartete
Ausbeute (%)

3-

Methoxyisothiazo

l-4-carbonitril

Konzentrierte

H₂SO₄
Raumtemperatur 36 80-90

Workflow der Nitrilhydrolyse
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Workflow: Nitrilhydrolyse zu Amid
3-Methoxyisothiazol-4-carbonitril

+ Konzentrierte H₂SO₄

Rühren bei Raumtemperatur

Kühlen

Reaktionsmischung auf
Eiswasser gießen

Filtration

Waschen mit Wasser

Trocknen

Produkt:
3-Methoxyisothiazol-4-carboxamid

Click to download full resolution via product page

Abbildung 2: Schematischer Ablauf der Hydrolyse von 3-Methoxyisothiazol-4-carbonitril zu 3-

Methoxyisothiazol-4-carboxamid.

Potenzielle Anwendungen und biologische Relevanz
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Die Derivate von 3-Methoxyisothiazol-4-carbonitril könnten in verschiedenen Bereichen der

Wirkstoffforschung von Interesse sein.

Antivirale Aktivität: Verschiedene substituierte Isothiazole haben eine bemerkenswerte

Aktivität gegen eine Reihe von Viren gezeigt, darunter Polioviren, Rhinoviren und das

humane Immundefizienzvirus (HIV).[2][5] Die hier beschriebenen Derivate könnten als neue

antivirale Wirkstoffe untersucht werden.

Kinase-Inhibition: Thiazol- und Isothiazol-Strukturen sind Kernbestandteile mehrerer

bekannter Kinase-Inhibitoren, die in der Krebstherapie eingesetzt werden.[3][4][6][7][8] Die

synthetisierten Verbindungen könnten auf ihre hemmende Wirkung gegenüber

verschiedenen Kinasen, die an der Signaltransduktion von Krebszellen beteiligt sind,

untersucht werden.

Logische Beziehung: Von der Synthese zur biologischen
Testung
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Logische Beziehung: Synthese zu Screening

Synthese

Biologisches Screening

3-Methoxyisothiazol-
4-carbonitril

Derivatisierung
(z.B. Substitution, Hydrolyse)

Verbindungsbibliothek

Antivirale Assays Kinase-Inhibitions-Assays

Identifizierung von 'Hits'

Leitstrukturoptimierung

Click to download full resolution via product page

Abbildung 3: Logischer Arbeitsablauf von der Synthese der Derivate bis zur Identifizierung

biologisch aktiver Leitstrukturen.

Haftungsausschluss: Die hier beschriebenen Protokolle sind als allgemeine Richtlinien zu

verstehen. Die optimalen Reaktionsbedingungen können je nach Substrat und Maßstab

variieren und müssen möglicherweise empirisch ermittelt werden. Alle chemischen Arbeiten
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sollten in einem gut belüfteten Abzug unter Einhaltung der entsprechenden

Sicherheitsvorkehrungen durchgeführt werden.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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